Gliadins - 9007-90-3

Gliadins

Catalog Number: EVT-354163
CAS Number: 9007-90-3
Molecular Formula: C29H41N7O9
Molecular Weight: 631.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gliadins are a major class of storage proteins found in the endosperm of wheat (Triticum aestivum L.) []. They account for 40-50% of the total storage proteins in wheat [].

Classification:

Gliadins are classified into four subcategories based on their electrophoretic mobility: α-, β-, γ-, and ω-gliadins []. They can also be classified as ω5-, ω1,2-, α/β-, and γ-gliadins based on their primary structure and molecular weight [].

Role in Scientific Research:

  • Determining the technological properties of wheat flour, particularly its dough-forming ability [, ].
  • Contributing to the viscoelastic properties of dough, which are essential for breadmaking [].
  • Triggering celiac disease, a serious autoimmune disorder triggered by gluten intake [, , ].
  • Inducing wheat allergy in some individuals [, , , ].
  • Developing bioplastics due to their film-forming properties [, ].

Structure and Composition:

Gliadins are monomeric proteins, generally regarded to have a globular structure, though recent studies suggest variations depending on the subcategory. α/β-gliadins have compact globular structures, while γ- and ω-gliadins have extended rod-like structures []. They are characterized by a non-repetitive domain rich in α-helix structures and heterogeneous repetitive domains rich in β-reverse turns []. Gliadins are rich in glutamine and proline, contributing to their unique properties [].

Techniques for Analysis:

  • Sodium dodecyl sulfate polyacrylamide gel electrophoresis (SDS-PAGE): This technique separates proteins based on their molecular weight and is commonly used to analyze gliadin composition [, , , , , , ].
  • Reversed-phase high-performance liquid chromatography (RP-HPLC): This technique separates proteins based on their hydrophobicity and is widely used to analyze gliadin and glutenin fractions [, , , , ].
  • Mass Spectrometry (MS): Techniques like MALDI-TOFMS have been employed to determine the molecular weight of purified gliadins [, ].
  • Immunoblotting: This technique utilizes antibodies to detect specific proteins and has been used to study gliadin accumulation and allergenicity [, , ].

Solubility:

Gliadins are alcohol-soluble proteins, typically extracted using ethanol solutions [, , ]. This property distinguishes them from glutenins, which are insoluble in alcohol but soluble in dilute acids or bases [].

Techniques for Analysis:

  • Mixograph: This instrument measures the dough development process and provides parameters like mixing time, mixing stability, and work input, which are used to evaluate dough strength [].
  • Viscoelastograph: This instrument measures the viscoelastic properties of gluten, providing parameters like firmness and elastic recovery [].

Deamidation:

Gliadins undergo deamidation, a process where glutamine residues are converted to glutamic acid [, ]. This reaction is catalyzed by tissue transglutaminase 2 (tTG2) and is crucial for the recognition of gliadin peptides by the immune system in celiac disease [].

Cross-linking:

Gliadins can be chemically cross-linked using agents like formaldehyde [] and cinnamaldehyde []. Cross-linking modifies the properties of gliadin films, enhancing their mechanical strength and water resistance, making them suitable for bioplastic applications [, ].

Reduction of Disulfide Bonds:

The disulfide bonds in gliadins can be selectively reduced using reducing agents like 2-mercaptoethanol []. This controlled reduction helps to understand the role of disulfide bonds in dough properties and allows studying the modification of dough proteins during baking [].

Role in Dough Formation:

Gliadins contribute to the extensibility and viscosity of wheat dough [, ]. They interact with glutenins, forming a complex gluten network responsible for the unique properties of wheat dough []. The balance between gliadins and glutenins determines the overall dough strength and its suitability for different applications [].

Impact on Baking Quality:

Gliadins influence loaf volume and crumb texture []. Their specific effects on baking quality depend on their composition and interactions with other gluten proteins []. The ratio of gliadins to glutenins plays a critical role in determining the final bread quality [, ].

Interactions with Other Gluten Proteins:

Gliadins interact with glutenins through hydrogen bonds and hydrophobic interactions, forming a complex gluten matrix []. These interactions are crucial for the viscoelastic properties of dough and the development of a strong gluten network [].

Celiac Disease:

Gliadins are a major trigger of celiac disease, an autoimmune disorder characterized by intestinal inflammation and damage in genetically susceptible individuals [, , ]. Specific gliadin peptides, particularly the 33-mer peptide, are highly resistant to digestion and elicit a strong immune response in celiac patients [].

Wheat Allergy:

Gliadins can induce allergic reactions in some individuals, leading to symptoms like atopic eczema/dermatitis syndrome (AEDS), urticaria, and even wheat-dependent exercise-induced anaphylaxis (WDEIA) [, , , ]. Different gliadin classes and specific epitopes contribute to wheat allergy [, ].

Non-Celiac Gluten Sensitivity:

While not fully understood, gliadins are implicated in non-celiac gluten sensitivity, a condition where individuals experience symptoms similar to celiac disease but without the characteristic autoimmune response or intestinal damage [].

Food Science and Technology:

  • Improving Breadmaking Quality: Understanding the role of gliadins in dough properties and baking quality allows for the development of wheat varieties with improved breadmaking characteristics [, , ].
  • Developing Gluten-Free Products: Identifying and characterizing specific gliadin peptides responsible for celiac disease helps in developing gluten-free products that are safe for consumption by celiac patients [, ].
  • Enhancing Food Processing: Modifying gliadins through techniques like cross-linking can improve the functional properties of food products, such as enhancing the texture and stability of baked goods [, ].

Plant Breeding and Genetics:

  • Identifying Wheat Varieties: Analyzing gliadin composition through techniques like SDS-PAGE and A-PAGE helps in identifying and differentiating wheat varieties [, , , , ].
  • Selecting for Desirable Traits: Understanding the association of specific gliadin alleles with dough properties and baking quality allows breeders to select for wheat varieties with improved characteristics [, , ].
  • Developing Hypoallergenic Wheat: Research on gliadin epitopes responsible for allergic reactions can lead to the development of hypoallergenic wheat varieties that are safer for consumption by individuals with wheat allergies [, , ].

Bioplastics:

  • Developing Sustainable Packaging Materials: Gliadins can be used to create bioplastics due to their film-forming properties. Chemical modifications like cross-linking can enhance the mechanical strength and water resistance of gliadin films, making them suitable for various packaging applications [, ].
Future Directions
  • Developing a More Complete Understanding of Gliadin Structure-Function Relationships: Further research is needed to fully elucidate the relationship between the molecular structure of gliadin subcategories and their specific contributions to dough properties and baking quality [, ].
  • Identifying and Characterizing Novel Gliadin Epitopes: More research is required to identify and characterize new gliadin epitopes responsible for celiac disease and wheat allergies. This knowledge can aid in developing more effective diagnostic tools and therapeutic strategies [, , ].
  • Developing Genetically Modified Wheat with Reduced Allergenicity and Immunogenicity: Utilizing gene editing technologies to modify gliadin genes holds promise for developing wheat varieties with reduced allergenicity and immunogenicity, making wheat safer for consumption by a wider population [, ].
  • Optimizing Gliadin-Based Bioplastics: Further research is needed to optimize the production process and properties of gliadin-based bioplastics, enhancing their functionality and sustainability [, ].

Glutenins

Compound Description: Glutenins are a class of polymeric proteins found in wheat gluten alongside gliadins. They are known for their significant contribution to dough strength and elasticity, influencing the bread-making quality of wheat flour []. Glutenins are characterized by their high molecular weight and complex structure, stabilized by intermolecular disulfide bonds [, ].

Relevance: Glutenins are structurally and functionally related to gliadins, both being major components of wheat gluten [, ]. While gliadins contribute to dough extensibility, glutenins provide strength and elasticity [, ]. Both protein groups are involved in wheat allergies, but glutenins, particularly the low molecular weight glutenins (LMW-GS), have been identified as potentially more allergenic than gliadins [, ].

α-Gliadins

Compound Description: α-Gliadins are a subclass of gliadins characterized by their high glutamine and proline content []. They are known to contribute to dough viscosity and extensibility []. α-Gliadins, along with other gliadin subclasses, contain immunogenic epitopes that trigger an immune response in individuals with celiac disease [, , ].

Relevance: α-Gliadins are structurally similar to other gliadin subclasses, sharing a common repetitive domain rich in β-reverse turns []. They contribute to the overall viscoelastic properties of gluten []. Understanding the specific immunogenic epitopes within α-gliadins is crucial in celiac disease research [, ].

β-Gliadins

Compound Description: β-Gliadins represent another subclass within the gliadin family, exhibiting similar structural characteristics to α-gliadins, including a high proportion of glutamine and proline residues. Like α-gliadins, β-gliadins influence dough properties, contributing to viscosity and extensibility [].

Relevance: β-Gliadins are closely related to α-gliadins and other gliadin subclasses in terms of structure and function. They collectively contribute to the unique viscoelastic properties of gluten []. Research on β-gliadins, particularly their potential role in triggering celiac disease, is ongoing.

γ-Gliadins

Compound Description: γ-Gliadins constitute a distinct subclass of gliadins, sharing structural similarities with other subclasses but exhibiting unique features that influence their behavior in wheat dough. γ-Gliadins have been shown to impact dough mixing properties and loaf volume [, ]. Certain γ-gliadin alleles, like γ-45, have been linked to improved pasta quality in durum wheat [].

Relevance: γ-Gliadins, as part of the broader gliadin family, contribute to the overall viscoelastic properties of gluten [, ]. Specific γ-gliadin alleles are being investigated for their potential to enhance the quality of wheat-based products [].

ω-Gliadins

Compound Description: ω-Gliadins are a subclass of gliadins encoded by genes located on the 1B chromosome of wheat []. They are characterized by their relatively high molecular weight compared to other gliadin subclasses. ω-Gliadins contribute to the overall properties of gluten.

Relevance: While not structurally related to gliadins, albumins and globulins coexist with gliadins and glutenins in wheat flour []. Research suggests that the ratio of albumins and globulins to gluten proteins can influence dough properties and bread quality [].

Low Molecular Weight Glutenin Subunits (LMW-GS)

Compound Description: LMW-GS are a class of glutenin proteins, smaller in size than high molecular weight glutenin subunits (HMW-GS), but equally important in determining dough properties []. They are linked to glutenin polymers through disulfide bonds, contributing to gluten strength []. LMW-GS, particularly the LMW-1 and LMW-2 subunits encoded by the Glu-B3 locus, have been associated with variations in gluten strength and bread-making quality [].

Relevance: LMW-GS, along with HMW-GS, are integral components of the glutenin polymer network, which is essential for gluten functionality. The specific composition of LMW-GS in a wheat variety can influence dough properties and the quality of the final baked product [].

High Molecular Weight Glutenin Subunits (HMW-GS)

Compound Description: HMW-GS are the largest glutenin proteins, playing a crucial role in glutenin polymer formation and determining dough strength and elasticity []. Specific HMW-GS alleles have been linked to variations in bread-making quality. For instance, the presence of HMW subunit 1, encoded by the Glu-A1 locus, has been associated with improved bread-making quality in durum wheat [].

Relevance: HMW-GS, being major components of glutenin polymers, are crucial for the viscoelastic properties of gluten. Specific HMW-GS alleles are important markers for breeders to select wheat varieties with desired dough properties and baking quality [, ].

Relevance: Secalins, like gliadins, are known to trigger an immune response in individuals with celiac disease []. Understanding the shared and unique features of secalins and gliadins is crucial for managing celiac disease and developing gluten-free products.

Hordeins

Compound Description: Hordeins are the storage proteins found in barley, structurally similar to both gliadins and secalins. They contribute to the viscoelastic properties of barley dough and are known to elicit an immune response in individuals with celiac disease [].

Relevance: Hordeins, along with gliadins and secalins, are considered gluten proteins and are known triggers of celiac disease []. Their presence in food products poses a risk to individuals with gluten intolerance and needs to be carefully managed.

Avenins

Compound Description: Avenins are the storage proteins found in oats. While structurally similar to other prolamins like gliadins, secalins, and hordeins, avenins generally contain lower amounts of proline and glutamine and have different amino acid sequences []. They are less likely to trigger celiac disease compared to wheat, rye, and barley proteins, but some individuals with celiac disease may still react to oats.

Triticins

Compound Description: Triticins are a class of polymeric proteins found in wheat, similar to glutenins in their ability to form disulfide bonds and contribute to dough properties. They are less well-studied compared to glutenins, but their role in gluten functionality is becoming increasingly recognized [].

Relevance: Triticins, alongside glutenins, play a role in the formation of the glutenin macropolymer, which is essential for the unique viscoelastic properties of wheat dough []. Further research on triticins is needed to fully elucidate their contribution to gluten functionality.

Source

Gliadins are predominantly sourced from wheat (Triticum spp.), but they can also be found in other grains such as barley and rye. These proteins are extracted from the endosperm of the grain during milling processes, where they contribute to the nutritional value and functional properties of flour.

Classification

Gliadins can be classified into several types based on their solubility and molecular weight. The main classes include:

  • Alpha-gliadins
  • Beta-gliadins
  • Gamma-gliadins
  • Omega-gliadins

Each class exhibits distinct properties and functionalities, influencing the behavior of dough during processing.

Synthesis Analysis

Methods

The synthesis of gliadins occurs naturally within the wheat plant through the transcription and translation processes. The genes responsible for gliadin production are located on various chromosomes within the wheat genome.

Technical Details:

  1. Gene Expression: The gliadin genes are expressed during seed development, leading to protein synthesis in the endosperm.
  2. Post-Translational Modifications: After synthesis, gliadins undergo modifications such as glycosylation, which can affect their solubility and functionality.
Molecular Structure Analysis

Structure

Gliadins have a complex molecular structure characterized by a high content of proline and glutamine residues. This unique composition contributes to their solubility properties and their ability to form gluten networks when mixed with water.

Data:

  • Molecular weight ranges from approximately 30 to 80 kDa.
  • Secondary structures predominantly consist of alpha-helices and random coils.
Chemical Reactions Analysis

Reactions

Gliadins participate in various chemical reactions that influence dough properties.

Technical Details:

  1. Maillard Reaction: During baking, gliadins undergo Maillard reactions with sugars, contributing to browning and flavor development.
  2. Gluten Formation: When mixed with water, gliadins interact with glutenin proteins to form gluten networks, essential for dough elasticity.
Mechanism of Action

Process

The mechanism by which gliadins function involves their ability to form hydrogen bonds and hydrophobic interactions with glutenin proteins during dough formation. This interaction leads to the development of a viscoelastic network that traps gas bubbles during fermentation, resulting in leavening.

Data:

  • The balance between gliadin and glutenin content affects dough strength and elasticity.
  • Variations in gliadin composition can influence the rheological properties of dough.
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Gliadins are soluble in alcohol-water mixtures but not in pure water.
  • Viscosity: They contribute to the viscosity of dough systems.

Chemical Properties

  • Amino Acid Composition: High levels of proline and glutamine.
  • pH Stability: Gliadins maintain stability across a range of pH levels, making them versatile in various food applications.

Relevant Data or Analyses:

  • Gliadin proteins can be separated using electrophoresis techniques based on their molecular weight.
Applications

Scientific Uses

Gliadins have several scientific applications beyond baking:

  1. Celiac Disease Research: Gliadin peptides are implicated in celiac disease, an autoimmune disorder triggered by gluten consumption.
  2. Food Industry: Used as functional ingredients in various food products for texture enhancement.
  3. Nutritional Studies: Investigated for their role in human nutrition due to their amino acid profile.

Properties

CAS Number

9007-90-3

Product Name

Gliadins

IUPAC Name

5-amino-2-[[1-[5-amino-2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

Molecular Formula

C29H41N7O9

Molecular Weight

631.7 g/mol

InChI

InChI=1S/C29H41N7O9/c30-18(15-16-5-7-17(37)8-6-16)27(42)35-13-1-3-21(35)25(40)33-19(9-11-23(31)38)28(43)36-14-2-4-22(36)26(41)34-20(29(44)45)10-12-24(32)39/h5-8,18-22,37H,1-4,9-15,30H2,(H2,31,38)(H2,32,39)(H,33,40)(H,34,41)(H,44,45)

InChI Key

HZWWPUTXBJEENE-UHFFFAOYSA-N

SMILES

C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CCC(=O)N)C(=O)O

Synonyms

alpha Gliadin
alpha-Gliadin
Gliadin

Canonical SMILES

C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CCC(=O)N)C(=O)O

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